molecular formula C14H12FN5O4 B2989190 7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione CAS No. 376617-92-4

7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione

Cat. No. B2989190
CAS RN: 376617-92-4
M. Wt: 333.279
InChI Key: QCYISMVVYIZZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione, also known as 4FBP, is a purine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

N-(4-methoxy-3-nitrobenzyl) Derivatives of Nitrogen-containing Heterocycles

Research into nitrogen heterocycles and their derivatives, such as those involving 4-methoxy-3-nitrobenzyl chloride, contributes to the understanding of these compounds' chemical properties and potential applications in drug design. These studies help in exploring the reactivity and functionalization of purine derivatives, similar to "7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione," for developing new pharmacologically active molecules (A. Harutyunyan, 2016).

Water-Soluble Tricyclic Xanthine Derivatives

The synthesis and evaluation of water-soluble tricyclic xanthine derivatives, aimed at multitarget drug development for neurodegenerative diseases, underline the significance of purine analogs in medicinal chemistry. These compounds exhibit potential as adenosine receptor antagonists and monoamine oxidase inhibitors, illustrating the broad therapeutic scope of purine derivatives (A. Brunschweiger et al., 2014).

Mixed Ligand-Metal Complexes of Purine Derivatives

Studies on mixed ligand-metal complexes involving purine derivatives like 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione highlight the relevance of purine compounds in coordination chemistry. These complexes are characterized for their potential applications in catalysis and material science, showcasing the versatility of purine-based compounds (S. A. Shaker, 2011).

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-nitropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O4/c1-17-11-10(12(21)18(2)14(17)22)19(13(16-11)20(23)24)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYISMVVYIZZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)[N+](=O)[O-])CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione

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